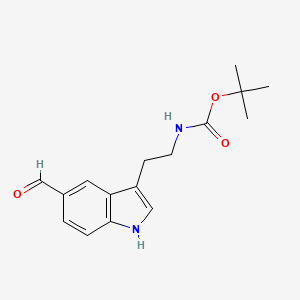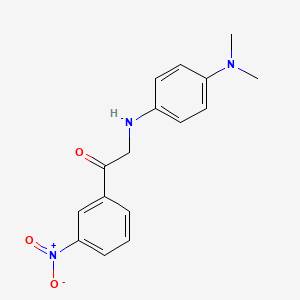![molecular formula C19H24N2O B11835571 Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)
Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(4',5',6',7'-Tetrahydrospiro[cyclohexan-1,3'-indazol]-2'(3a'H)-yl)methanon ist eine komplexe organische Verbindung, die sich durch ihre einzigartige spirocyclische Struktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Phenyl(4',5',6',7'-Tetrahydrospiro[cyclohexan-1,3'-indazol]-2'(3a'H)-yl)methanon beinhaltet in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt oft mit der Herstellung des Indazol-Kerns, gefolgt von der Bildung der spirocyclischen Struktur durch Cyclisierungsreaktionen. Spezifische Reagenzien und Katalysatoren werden verwendet, um diese Transformationen zu ermöglichen und eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die skalierbar und kostengünstig sind. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Phenyl(4',5',6',7'-Tetrahydrospiro[cyclohexan-1,3'-indazol]-2'(3a'H)-yl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere, die häufig durch Nukleophile oder Elektrophile unter bestimmten Bedingungen erleichtert wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Phenyl(4',5',6',7'-Tetrahydrospiro[cyclohexan-1,3'-indazol]-2'(3a'H)-yl)methanon hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Erforscht als potenzielles Therapeutikum aufgrund seiner einzigartigen strukturellen Eigenschaften.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Phenyl(4',5',6',7'-Tetrahydrospiro[cyclohexan-1,3'-indazol]-2'(3a'H)-yl)methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den gewünschten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext ab.
Wissenschaftliche Forschungsanwendungen
Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenylindazol-Derivate: Verbindungen mit ähnlichen Indazol-Kernen, aber unterschiedlichen Substituenten.
Spirocyclische Verbindungen: Moleküle mit ähnlichen spirocyclischen Strukturen, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
Phenyl(4',5',6',7'-Tetrahydrospiro[cyclohexan-1,3'-indazol]-2'(3a'H)-yl)methanon ist einzigartig durch seine spezifische Kombination aus einer spirocyclischen Struktur und einem Indazol-Kern. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C19H24N2O |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
phenyl(spiro[4,5,6,7-tetrahydro-3aH-indazole-3,1'-cyclohexane]-2-yl)methanone |
InChI |
InChI=1S/C19H24N2O/c22-18(15-9-3-1-4-10-15)21-19(13-7-2-8-14-19)16-11-5-6-12-17(16)20-21/h1,3-4,9-10,16H,2,5-8,11-14H2 |
InChI-Schlüssel |
HWUIVTBLWBTGAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C3CCCCC3=NN2C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)










![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)


